molecular formula C10H10N2 B1346654 3-Methyl-5-phenyl-1H-pyrazole CAS No. 3347-62-4

3-Methyl-5-phenyl-1H-pyrazole

Cat. No. B1346654
Key on ui cas rn: 3347-62-4
M. Wt: 158.2 g/mol
InChI Key: QHRSESMSOJZMCO-UHFFFAOYSA-N
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Patent
US07282501B2

Procedure details

Hydrazine hydrate (9.0 mL, 99 mmol, 35 wt. % in H2O; 0.64 equiv) was added to a solution of benzoylacetone (25.00 g, 154.1 mmol, 1 equiv) in ethanol (250 mL). After stirring 14 h, more hydrazine hydrate (8.0 mL, 88 mmol, 0.57 equiv) was added. After 2 h, the reaction solution was concentrated (95° C.) to give the title compound as a white solid (24.31 g, 99.7%). HRMS Calculated for C10H11N2: m/z 159.0922. Found: 159.0917.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Yield
99.7%

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[C:4]([CH2:12][C:13](=O)[CH3:14])(=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C(O)C>[CH3:14][C:13]1[NH:3][N:2]=[C:4]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
O.NN
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
O.NN

Conditions

Stirring
Type
CUSTOM
Details
After stirring 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated (95° C.)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CC1=CC(=NN1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.31 g
YIELD: PERCENTYIELD 99.7%
YIELD: CALCULATEDPERCENTYIELD 155.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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